molecular formula C13H10FN3 B612234 奥西洛司他 CAS No. 928134-65-0

奥西洛司他

货号: B612234
CAS 编号: 928134-65-0
分子量: 227.24 g/mol
InChI 键: USUZGMWDZDXMDG-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥西洛司他是一种新型类固醇生成抑制剂,主要用于治疗库欣病和库欣综合征。它是一种口服生物利用度高的 小分子,能抑制 11β-羟化酶,这种酶在皮质醇的生物合成中至关重要。 通过抑制这种酶,奥西洛司他有效地降低了患有高皮质醇血症患者的皮质醇水平 .

科学研究应用

奥西洛司他在科学研究中具有广泛的应用,包括:

    化学: 用作研究类固醇生成抑制和酶动力学的模型化合物。

    生物学: 研究其对皮质醇生物合成的影响及其在调节其他激素途径中的潜在作用。

    医学: 主要用于治疗库欣病和库欣综合征。它还在探索其在治疗其他与高皮质醇血症相关的疾病中的潜在用途。

    工业: 在制药行业用于开发针对皮质醇相关疾病的新疗法

作用机制

奥西洛司他通过抑制 11β-羟化酶发挥作用,该酶也称为细胞色素 P450 11B1。这种酶催化皮质醇从其前体 11-脱氧皮质醇生物合成的最后一步。通过抑制这种酶,奥西洛司他有效地降低了体内皮质醇的水平。 皮质醇水平的降低导致与高皮质醇血症相关的症状减少,例如高血压、体重增加和葡萄糖耐量不良 .

类似化合物:

    米替拉朋: 另一种用于治疗库欣综合征的类固醇生成抑制剂。

    酮康唑: 一种抗真菌剂,通过阻断多种酶(包括 11β-羟化酶)来抑制类固醇生成。

奥西洛司他的独特性: 奥西洛司他在抑制 11β-羟化酶方面具有高度的选择性和效力,这使其独树一帜。这种选择性降低了脱靶效应的可能性,并与其他类固醇生成抑制剂相比,提高了其安全性。 此外,奥西洛司他的口服生物利用度使其成为患者的便捷选择 .

总之,奥西洛司他是一种有效的选择性类固醇生成抑制剂,在治疗库欣病和库欣综合征方面具有显著的治疗潜力。其独特的特性和广泛的应用使其在临床和研究环境中成为一种有价值的化合物。

安全和危害

Osilodrostat may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It can also cause decreased adrenal gland hormones, increased adrenal gland hormones, or low potassium level . Common side effects may include nausea, feeling tired, headache, or swelling .

未来方向

Osilodrostat represents an important advance in the pharmacotherapy of Cushing’s disease. Available data suggest that osilodrostat is effective in controlling hypercortisolism in most treated patients with an acceptable safety profile . Further study is needed to examine the role of combination therapy as well as long-term outcomes of treated patients .

生化分析

Biochemical Properties

Osilodrostat, by virtue of inhibiting 11-b hydroxylase, potently and rapidly decreases the 24-hour urinary free cortisol levels . It interacts with the enzyme 11-b hydroxylase, leading to a decrease in cortisol production .

Cellular Effects

Osilodrostat influences cell function by reducing cortisol levels, which can have a wide range of effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Osilodrostat involves the inhibition of the enzyme 11-b hydroxylase . This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, Osilodrostat reduces the production of cortisol .

Temporal Effects in Laboratory Settings

In laboratory settings, Osilodrostat has been shown to sustain reductions in cortisol levels over time . This includes improvements in glycemia, blood pressure, body weight, and quality of life, as well as lessened depression .

Metabolic Pathways

Osilodrostat is involved in the metabolic pathway of cortisol synthesis . It interacts with the enzyme 11-b hydroxylase, which is a key enzyme in this pathway .

Subcellular Localization

The subcellular localization of Osilodrostat is likely to be in the adrenal cortex, given its role in inhibiting an enzyme crucial for cortisol synthesis in this part of the cell . The specific compartments or organelles it may be directed to within these cells have not been explicitly mentioned in the sources.

准备方法

合成路线和反应条件: 奥西洛司他的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需的产物产量和纯度 .

工业生产方法: 在工业环境中,奥西洛司他的生产是通过优化后的合成路线进行规模化生产的,以确保高产率和纯度。该过程涉及严格的质量控制措施,以监测反应条件、中间体和最终产品。 使用先进的分析技术,如高效液相色谱和质谱法,对于确保生产的奥西洛司他的一致性和质量至关重要 .

化学反应分析

反应类型: 奥西洛司他经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括奥西洛司他的各种衍生物,每种衍生物可能具有不同的药理特性。 这些衍生物可以进一步研究其治疗不同疾病的有效性和安全性 .

相似化合物的比较

    Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.

Uniqueness of Osilodrostat: Osilodrostat is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, osilodrostat’s oral bioavailability makes it a convenient option for patients .

属性

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928134-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osilodrostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSILODROSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。